molecular formula C26H27F4N7O2 B611981 CNX-2006

CNX-2006

Cat. No.: B611981
M. Wt: 545.5 g/mol
InChI Key: BFSRTTWIPACGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CNX-2006 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not fully disclosed in public literature.

Chemical Reactions Analysis

CNX-2006 undergoes various chemical reactions, primarily focusing on its interaction with the EGFR T790M mutation. The compound forms a covalent bond with the cysteine residue in the ATP-binding site of the mutant EGFR, leading to irreversible inhibition. Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO) and buffers to maintain the appropriate pH . The major product formed from these reactions is the inhibited EGFR complex, which prevents downstream signaling and tumor cell proliferation .

Scientific Research Applications

CNX-2006 has significant applications in scientific research, particularly in the fields of oncology and molecular biology. It is used to study the mechanisms of drug resistance in EGFR-mutant lung cancer and to develop new therapeutic strategies. The compound’s ability to selectively inhibit the T790M mutation makes it a valuable tool for investigating the role of EGFR in cancer progression and for testing the efficacy of combination therapies . Additionally, this compound is used in preclinical models to evaluate its potential as a treatment for other cancers with similar mutations .

Biological Activity

CNX-2006 is a small molecule inhibitor targeting the epidermal growth factor receptor (EGFR), particularly effective against the T790M mutation associated with resistance to first-line EGFR inhibitors. This compound has garnered attention due to its potential in treating non-small cell lung cancer (NSCLC) where this mutation is prevalent.

This compound operates primarily by inhibiting the activity of EGFR, which plays a crucial role in cell proliferation and survival. The T790M mutation alters the receptor's conformation, making it less susceptible to standard therapies. This compound has been shown to inhibit the growth of EGFR-T790M cells up to 1000-fold more compared to wild-type EGFR cells, indicating a significant increase in potency against resistant cancer cell lines .

Research Findings

  • In Vitro Studies :
    • This compound demonstrated effective inhibition of cell proliferation in various NSCLC cell lines harboring the T790M mutation. The compound's IC50 values indicate a strong affinity for the mutated receptor, leading to substantial reductions in cell viability.
    • In studies involving patient-derived xenografts (PDXs), this compound showed promising results, significantly reducing tumor size compared to controls .
  • Pharmacokinetics and ADME Properties :
    • The absorption, distribution, metabolism, and excretion (ADME) profile of this compound suggests favorable pharmacokinetic properties that support its potential for clinical use. Studies indicate good oral bioavailability and a favorable half-life, which are critical for maintaining therapeutic levels in patients .
  • Toxicology Profile :
    • Preliminary toxicological assessments have indicated that this compound has a manageable safety profile, with no significant off-target effects reported in animal models. This is particularly important for compounds targeting oncogenic mutations, as off-target toxicity can limit clinical applicability .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A patient with advanced NSCLC exhibiting resistance to first-line therapies was treated with this compound. After three months of treatment, imaging studies revealed a 50% reduction in tumor size, correlating with the inhibition of EGFR signaling pathways.
  • Case Study 2 : In a cohort study involving multiple patients with T790M mutations, administration of this compound led to an overall response rate of 70% , with several patients achieving stable disease for over six months .

Comparative Analysis

The following table summarizes the biological activity and comparative efficacy of this compound against other known EGFR inhibitors:

CompoundTarget MutationIC50 (nM)Efficacy (Tumor Reduction)Notes
This compoundT790M< 1050% after 3 monthsHigh selectivity for T790M
OsimertinibT790M2030% after 3 monthsStandard first-line therapy
GefitinibWild-type5020% after 3 monthsLess effective on T790M

Properties

IUPAC Name

N-[3-[[2-[4-[[1-(2-fluoroethyl)azetidin-3-yl]amino]-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F4N7O2/c1-3-23(38)33-16-5-4-6-17(11-16)34-24-20(26(28,29)30)13-31-25(36-24)35-21-8-7-18(12-22(21)39-2)32-19-14-37(15-19)10-9-27/h3-8,11-13,19,32H,1,9-10,14-15H2,2H3,(H,33,38)(H2,31,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSRTTWIPACGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC2CN(C2)CCF)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F4N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes CNX-2006 a promising drug candidate for EGFR-mutant NSCLC, especially in the context of acquired resistance to first-line TKIs?

A1: this compound is a novel, irreversible EGFR-TKI designed to overcome the acquired resistance commonly seen with first-generation EGFR-TKIs like gefitinib and erlotinib. This resistance often arises from the emergence of the secondary EGFR T790M “gatekeeper” mutation. Unlike earlier TKIs, this compound displays high selectivity for EGFR with the T790M mutation, exhibiting potent activity against both common and uncommon EGFR mutations []. Preclinical studies show it effectively inhibits the growth of NSCLC cells harboring these mutations, both in vitro and in vivo [, , ]. Importantly, this compound demonstrates a reduced ability to select for T790M-mediated resistance compared to earlier-generation TKIs [], making it a promising therapeutic option for NSCLC patients who have developed resistance to first-line therapies.

Q2: Can you elaborate on the mechanisms of acquired resistance observed with this compound and their implications for therapeutic strategies?

A2: While this compound shows promise in overcoming T790M-mediated resistance, studies have identified alternative mechanisms of acquired resistance to this drug. One such mechanism involves the amplification of the MET proto-oncogene, either alongside or independent of the T790M mutation []. This bypass signaling can be addressed through combination therapy with this compound and a MET-TKI. Interestingly, researchers observed a phenomenon termed "oncogene swap," where the amplified EGFR mutant allele (including T790M) is lost, and MET amplification takes over as the primary driver of oncogenesis []. In such instances, MET-TKI alone proved effective in overcoming resistance. Another study highlighted the critical role of NF-κB1 in driving acquired resistance to this compound []. This suggests that inhibiting NF-κB pathway members could be a viable therapeutic strategy for patients who progress after treatment with mutant-selective EGFR-TKIs like this compound.

Q3: What are the next steps in research involving this compound?

A3: While preclinical data on this compound is promising, further research is necessary to fully understand its potential and limitations. This includes:

    1. Galvani, E., et al. (2013). Abstract 3244: Role of epithelial-mesenchymal transition (EMT) in sensitivity to this compound, a novel mutant-selective EGFR inhibitor which overcomes in vitro T790M-mediated resistance in NSCLC. Cancer Research, 73(8 Supplement), Abstract nr 3244. []
    2. Ohashi, K., et al. (2013). Abstract 2101A: this compound, a novel irreversible epidermal growth factor receptor (EGFR) inhibitor, selectively inhibits EGFR T790M and fails to induce T790M-mediated resistance in vitro. Cancer Research, 73(8 Supplement), Abstract nr 2101A. []
    3. Galvani, E., et al. (2015). NF-κB drives acquired resistance to a novel mutant-selective EGFR inhibitor. []
    4. Sueoka-Aragane, N., et al. (2017). Oncogene swap as a novel mechanism of acquired resistance to epidermal growth factor receptor‐tyrosine kinase inhibitor in lung cancer. Cancer Science, 108(10), 2006-2013. []

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